Tert-butyl 4-(3-iodopropyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(3-iodopropyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C12H23IN2O2 and a molecular weight of 354.23 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a tert-butyl group and a 3-iodopropyl chain. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-iodopropyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate to form tert-butyl piperazine-1-carboxylate. This intermediate is then reacted with 3-iodopropyl bromide under basic conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the iodopropyl group.
Oxidation and Reduction: The piperazine ring can be subjected to oxidation or reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, DMF (Dimethylformamide) as solvent.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products:
Azido Derivatives: Formed from nucleophilic substitution with sodium azide.
Cyano Derivatives: Formed from nucleophilic substitution with potassium cyanide.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Serves as a building block for the preparation of various piperazine derivatives .
Biology and Medicine:
- Investigated for potential use in drug discovery and development due to its piperazine moiety, which is common in many pharmaceuticals .
- Studied for its potential biological activities, including antimicrobial and anticancer properties .
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Employed in the synthesis of compounds for pharmaceutical testing and research .
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-iodopropyl)piperazine-1-carboxylate is not well-documented. the piperazine ring is known to interact with various biological targets, including receptors and enzymes. The iodopropyl group may facilitate binding to specific molecular targets, enhancing the compound’s biological activity .
Comparison with Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Comparison:
- Tert-butyl 4-(3-iodopropyl)piperazine-1-carboxylate is unique due to the presence of the iodopropyl group, which imparts distinct reactivity and potential biological activity .
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate differ in their substituents, leading to variations in their chemical and biological properties .
Properties
Molecular Formula |
C12H23IN2O2 |
---|---|
Molecular Weight |
354.23 g/mol |
IUPAC Name |
tert-butyl 4-(3-iodopropyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C12H23IN2O2/c1-12(2,3)17-11(16)15-9-7-14(8-10-15)6-4-5-13/h4-10H2,1-3H3 |
InChI Key |
KJLVKGQGGZRWBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCI |
Origin of Product |
United States |
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